molecular formula C10H16N4 B1212743 (3-Phenylpropyl)aminoguanidine CAS No. 36298-19-8

(3-Phenylpropyl)aminoguanidine

货号: B1212743
CAS 编号: 36298-19-8
分子量: 192.26 g/mol
InChI 键: QUWILARGNKEHLL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(3-Phenylpropyl)aminoguanidine, also known as this compound, is a useful research compound. Its molecular formula is C10H16N4 and its molecular weight is 192.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for (3-Phenylpropyl)aminoguanidine, and what analytical techniques are critical for confirming its structural integrity?

  • Methodological Answer : Synthesis typically involves alkylation or substitution reactions. For example, alkylaminoguanidines can be prepared by reacting amines with nitroguanidine derivatives, as seen in analogous compounds . Key analytical techniques include:

  • Single-crystal X-ray diffraction to resolve tautomeric forms and bond geometries .
  • Quantum chemical calculations (e.g., DFT, HF, MP2) to validate resonance structures and electronic properties .
  • NMR spectroscopy to confirm proton environments and purity.

Q. How does the tautomeric behavior of aminoguanidine derivatives influence their chemical reactivity and biological activity?

  • Methodological Answer : Tautomerism (e.g., endiamine vs. hydrazine forms) affects resonance stabilization and hydrogen-bonding capacity, which can alter interactions with biological targets like enzymes. For example:

  • The monocation tautomer of aminoguanidine exhibits planar geometry and strong resonance stabilization, which may enhance binding to copper-dependent enzymes like SSAO .
  • Computational studies (B3-LYP/6-311++G**) can predict dominant tautomers under physiological conditions .

Q. What primary biochemical mechanisms underlie this compound's activity in diabetic complication models?

  • Methodological Answer : Key mechanisms include:

  • SSAO inhibition : Irreversible binding to the enzyme’s 6-hydroxydopa cofactor, blocking aldehyde production (e.g., formaldehyde) .
  • AGE suppression : Scavenging reactive carbonyl intermediates (e.g., methylglyoxal) via nucleophilic hydrazine groups .
  • Experimental validation involves:
  • In vitro SSAO activity assays using human serum or tissue homogenates .
  • AGE quantification via fluorescence spectroscopy or ELISA in diabetic rodent models .

Advanced Research Questions

Q. How do researchers reconcile discrepancies between computational predictions and experimental structural data for aminoguanidine derivatives?

  • Methodological Answer : Discrepancies (e.g., bond lengths in monocations) arise from:

  • Basis set limitations : Higher-level calculations (e.g., MP2/cc-pVTZ) reduce errors in predicted geometries .
  • Crystal packing effects : X-ray data may reflect intermolecular forces absent in gas-phase computations .
  • Hybrid approaches : Combine DFT-optimized structures with experimental IR/Raman spectra to validate tautomeric populations .

Q. What experimental strategies are employed to differentiate between SSAO inhibition and advanced glycation end-product (AGE) suppression mechanisms in pharmacological studies?

  • Methodological Answer :

  • Mechanistic isolation : Use SSAO-specific substrates (e.g., methylamine) in vitro to measure enzyme activity independently of AGE pathways .
  • Biomarker profiling : Compare urinary methylamine (SSAO product) and AGE-specific fluorescence in diabetic models .
  • Genetic models : Employ SSAO-knockout mice to isolate AGE-related effects .

Q. How does the duration of aminoguanidine treatment influence its efficacy in preventing diabetic nephropathy, and what methodological considerations are required for longitudinal studies?

  • Methodological Answer :

  • Duration-dependent effects : Chronic treatment (e.g., 8–12 weeks) shows greater reductions in albuminuria and mesangial expansion than acute dosing .
  • Methodological considerations :
  • Endpoint selection : Monitor glomerular filtration rate (GFR) and urinary albumin-to-creatinine ratio (UACR) at multiple intervals .
  • Dose optimization : Adjust for species-specific pharmacokinetics (e.g., higher doses in rodents vs. primates) .
  • Controlled variables : Pair with insulin therapy to distinguish glycemia-independent effects .

Q. Key Research Challenges

  • Contradictions in efficacy : While aminoguanidine shows moderate benefits in diabetic neuropathy, its effects are inferior to insulin in restoring endothelial function .
  • Structural vs. functional outcomes : Improvements in oxidative stress markers (e.g., lipid peroxidation) do not always correlate with histopathological changes .

属性

CAS 编号

36298-19-8

分子式

C10H16N4

分子量

192.26 g/mol

IUPAC 名称

2-(3-phenylpropylamino)guanidine

InChI

InChI=1S/C10H16N4/c11-10(12)14-13-8-4-7-9-5-2-1-3-6-9/h1-3,5-6,13H,4,7-8H2,(H4,11,12,14)

InChI 键

QUWILARGNKEHLL-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCCNN=C(N)N

规范 SMILES

C1=CC=C(C=C1)CCCNN=C(N)N

Key on ui other cas no.

36298-19-8

相关CAS编号

30598-34-6 (mono-hydrochloride)

同义词

3-phenylpropanolaminoguanidine hydrochloride
SaH 43 522
SaH 43-522
SaH 43-522 monohydrochloride
SaH 43-522 mononitrate
SaH-43 522

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。